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Compound of Interest

Compound Name: (R)-OP-1074

Cat. No.: B15544502 Get Quote

(R)-OP-1074 is a potent and selective estrogen receptor degrader (SERD) that has

demonstrated significant preclinical activity in models of endocrine-resistant breast cancer. This

technical guide provides an in-depth overview of the discovery, mechanism of action, and key

preclinical data for (R)-OP-1074, intended for researchers, scientists, and drug development

professionals.

Discovery and Rationale
(R)-OP-1074 was identified through the synthesis and screening of a panel of benzopyran

compounds designed to identify pure antiestrogens.[1][2] The rationale for its development

stems from the clinical challenge of endocrine resistance in estrogen receptor-positive (ER+)

breast cancer.[1][2] Many existing therapies, such as tamoxifen, can exhibit partial agonist

activity, leading to resistance. Pure antagonists that completely lack agonist activity and

promote the degradation of the estrogen receptor (ERα) are sought to overcome this limitation.

[1][2] (R)-OP-1074 emerged from this search as a "pure antiestrogen" and a potent SERD.[1]

Mechanism of Action
The primary mechanism of action of (R)-OP-1074 is the disruption of the estrogen receptor

alpha (ERα) signaling pathway. This is achieved through a specific stereochemical interaction

with the receptor's ligand-binding domain.

Signaling Pathway Disruption
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The binding of (R)-OP-1074 to ERα induces a conformational change that specifically displaces

helix 12 of the receptor.[1][3] This displacement is critical, as helix 12 plays a pivotal role in the

activation of the receptor. In its active state, helix 12 forms a binding surface for coactivator

proteins, which are necessary for the transcription of estrogen-responsive genes that drive cell

proliferation. By disrupting helix 12, (R)-OP-1074 prevents coactivator binding, thereby

silencing the transcriptional activity of the receptor.[3] Furthermore, the altered conformation of

the receptor complex marks it for proteasomal degradation, leading to a reduction in the total

cellular levels of ERα.[1][3]

Figure 1: (R)-OP-1074 Mechanism of Action
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Figure 1: (R)-OP-1074 Mechanism of Action

Quantitative Preclinical Data
A summary of the key quantitative data from preclinical studies of (R)-OP-1074 is presented

below.
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Parameter
Cell Line /
Model

(R)-OP-1074 Fulvestrant Reference

In Vitro Potency

E2-Stimulated

Transcription

Inhibition (IC50)

Not Specified 20 nM 3 nM [2]

Transcriptional

Inhibition in

WT/D538G ERα

cells (IC50)

T47D 0.52 ± 0.63 nM 0.57 ± 0.69 nM [4]

In Vivo Efficacy

Tumor Volume

Change

MCF7/HER2/neu

Xenograft

Statistically

different from

fulvestrant at end

of study

- [3]

Pharmacokinetic

s

Mouse Plasma

PK

Athymic Nude

Mice

Data available

over a 24-hour

period

Not Reported [3]

Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the evaluation of (R)-OP-1074 are

outlined below.

Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic or antiestrogenic

activity of a compound.

Experimental Workflow:
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Figure 2: Uterotrophic Assay Workflow
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Figure 2: Uterotrophic Assay Workflow

Animal Model: Immature, ovariectomized female mice are used to eliminate endogenous

estrogen production.

Acclimatization: Animals are allowed to acclimatize for a period before the start of the

experiment.

Dosing: Mice are treated daily with the test compound (e.g., (R)-OP-1074), a vehicle control,

and a positive control (estradiol) for a specified number of days.

Endpoint: At the end of the treatment period, the animals are euthanized.

Measurement: The uteri are carefully excised, trimmed of fat, and weighed.
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Analysis: The uterine weight is normalized to the total body weight. A lack of increase in

uterine weight compared to the vehicle control indicates antiestrogenic activity.

ERα Degradation Assay (Western Blot)
This assay quantifies the ability of a compound to induce the degradation of the ERα protein.

Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

Treatment: Cells are treated with varying concentrations of (R)-OP-1074, a positive control

(e.g., fulvestrant), and a vehicle control for a specified time.

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane

(e.g., PVDF).

Immunoblotting: The membrane is incubated with a primary antibody specific for ERα,

followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading

control antibody (e.g., β-actin) is used to ensure equal protein loading.

Detection and Analysis: The protein bands are visualized using a chemiluminescent

substrate, and the band intensities are quantified. A reduction in the ERα band intensity

relative to the loading control indicates protein degradation.

In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of (R)-OP-1074 in a living organism.

Experimental Workflow:
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Figure 3: Xenograft Model Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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